molecular formula C13H11NO4 B2396831 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid CAS No. 312289-59-1

3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid

Cat. No.: B2396831
CAS No.: 312289-59-1
M. Wt: 245.234
InChI Key: UOIAQNBEHLQRMG-UHFFFAOYSA-N
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Description

3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid is an organic compound that features a furan ring and a benzoic acid moiety. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both furan and benzoic acid groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid typically involves the reaction of 5-methylfuran-2-carbonyl chloride with 3-aminobenzoic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives of the furan ring.

    Substitution: Formation of N-substituted benzoic acid derivatives.

Scientific Research Applications

3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid involves its interaction with specific molecular targets. The furan ring and benzoic acid moiety can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Methylfuran-2-carbonyl chloride: A precursor in the synthesis of 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid.

    Furan-2,5-dicarboxylic acid: A related compound with similar chemical properties.

    N-Substituted benzoic acids: Compounds with similar structural features and reactivity.

Uniqueness

This compound is unique due to the combination of the furan ring and benzoic acid moiety in its structure. This combination allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications.

Biological Activity

3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid, a compound with a molecular weight of 245.23 g/mol, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antibacterial and anticancer activities, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a methyl group, linked to a benzoic acid moiety via an amine group. Its structural properties suggest potential interactions with various biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of similar compounds in the same chemical class. While specific data on this compound is limited, related compounds have shown significant activity against various bacterial strains.

Case Study: Related Compounds

A study evaluated pyrrole benzamide derivatives, which share structural similarities with our compound. These derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like ciprofloxacin . This suggests that compounds with similar structural motifs may also possess noteworthy antibacterial properties.

Anticancer Activity

The anticancer effects of benzoic acid derivatives have been extensively documented, indicating that modifications to the benzoic acid structure can enhance biological activity.

Research Findings

  • Inhibition of Cancer Cell Proliferation : Compounds analogous to this compound demonstrated IC50 values ranging from 21.3 ± 4.1 µM to 50 µM against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, some derivatives have been shown to induce apoptosis through caspase activation and reduce TNF-α levels significantly .

Data Table: Biological Activity Overview

Activity Type MIC/IC50 Values Target Organisms/Cells Reference
Antibacterial3.12 - 12.5 µg/mLStaphylococcus aureus, E. coli
Anticancer21.3 - 50 µMA549 (lung), MCF-7 (breast)
Apoptosis InductionCaspase activationVarious cancer cells

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may effectively bind to proteins involved in cancer progression and bacterial resistance mechanisms .

Properties

IUPAC Name

3-[(5-methylfuran-2-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-8-5-6-11(18-8)12(15)14-10-4-2-3-9(7-10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIAQNBEHLQRMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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